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Compound of Interest

Compound Name: Nickel;tungsten

Cat. No.: B12642603

This technical support center provides troubleshooting guidance and answers to frequently
asked questions regarding the reduction of internal stress in electrodeposited Nickel-Tungsten
(Ni-W) films. The information is tailored for researchers, scientists, and professionals in drug
development who may utilize these coatings in their experimental setups.

Troubleshooting Guide

This guide addresses common issues encountered during the electrodeposition of Ni-W films,
focusing on the diagnosis and resolution of high internal stress.

Q1: My Ni-W films are cracking, peeling, or delaminating from the substrate. What is the likely
cause?

A: The most probable cause is high internal tensile stress within the deposited film.[1][2]
Internal stress arises from several factors during electrodeposition, including:

 Lattice Mismatch: The incorporation of larger tungsten atoms into the nickel crystal lattice
creates strain.[1]

e Hydrogen Evolution: Hydrogen co-deposition and its subsequent evolution from the film can
lead to voids and tensile stress.[1][3]

» Grain Boundary Effects: High grain boundary energy in nanocrystalline films is a source of
tensile stress.[4]
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» Thermal Mismatch: A significant difference in the coefficient of thermal expansion (CTE)
between the Ni-W film and the substrate material can induce stress, especially if the plating
bath operates at an elevated temperature.[2][5]

If the accumulated stress exceeds the film's tensile strength or its adhesion to the substrate, it
will relieve this energy by cracking or delaminating.[2]

Q2: How can | modify my electroplating parameters to reduce internal stress?

A: Adjusting the operational parameters of your electrodeposition process is the first line of
defense against high internal stress. Key parameters to consider include:

e Plating Mode: Switching from direct current (DC) to pulse plating or pulse reverse plating can
significantly reduce internal stress.[1] The anodic (reverse) pulse in pulse reverse plating is
particularly effective at removing adsorbed hydrogen from the cathode surface, which is a
major contributor to stress.[1]

o Current Density: The effect of current density is complex. Higher current densities can
increase the rate of hydrogen evolution and tungsten co-deposition, potentially leading to
higher stress and crack formation.[3] It is crucial to optimize the current density for your
specific bath chemistry and desired film properties.

o Bath Temperature and pH: Both temperature and pH influence hydrogen evolution,
deposition efficiency, and film microstructure. For nickel plating, optimal parameters have
been found around 45 °C and a pH of 3.5 in some systems to achieve high hardness with
lower stress.[6] High pH values have been shown to significantly affect intrinsic stress in
electroless nickel plating.[5]

Q3: The stress in my films is still too high. What chemical additives can | use in the plating
bath?

A: The addition of specific organic compounds to the plating bath is a highly effective method
for controlling internal stress, often by altering the film's growth mechanism and microstructure.

e Saccharin (Sodium Saccharin): This is one of the most widely used stress-reducing
additives. Saccharin can shift the internal stress from highly tensile to slightly compressive.
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[4][7][8] Its mechanism involves the incorporation of sulfur at the grain boundaries, which
lowers the grain boundary energy and thus reduces the primary source of tensile stress.[4][9]

o 2-Butyne-1,4-diol: This additive has been shown to significantly reduce internal stress in high
tungsten content Ni-W alloys.[3][10] It works by promoting the formation of carbides near the
grain boundaries, which helps prevent the film from shrinking as hydrogen escapes.[10]

o Other Additives: Compounds like p-toluenesulfonamide work similarly to saccharin to
decrease tensile stress.[4][8] Grain refining additives such as 1,3,6 naphthalene trisulphonic
acid can also help reduce the occurrence of cracks.[1]

Q4: Is it possible to use post-deposition treatments like annealing to reduce stress?

A: Yes, post-deposition annealing is a common technique to modify the microstructure and
relieve stress in films. However, its effect on Ni-W films can be counterintuitive and must be

approached with caution.

While annealing can reduce stress in many metallic coatings, for nanocrystalline Ni-W films,
annealing at a moderate temperature (e.g., 200°C) has been observed to significantly increase
tensile stress.[11] In other nickel-based systems, stress reduction is typically observed at
higher temperatures (e.g., above 300°C), which is accompanied by a significant increase in
grain size.[12] Therefore, the annealing temperature and duration must be carefully selected
based on the specific composition and desired final properties of the Ni-W film.

Data Summary

The following tables summarize quantitative data related to the factors influencing internal
stress in Ni-W and similar electrodeposited films.

Table 1: Effect of Plating Parameters on Internal Stress
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General Effect on Internal

Parameter Notes
Stress
Pulse Reverse Current )
o _ The anodic pulse helps
) significantly reduces tensile
Plating Mode remove hydrogen, a key

stress compared to Direct
Current.[1]

source of stress.[1]

Current Density

Increasing current density
often increases tungsten

content and tensile stress.[3]

This can lead to a higher
density of microstructural

defects and cracking.[3]

Bath Temperature

Varies; optimization is

required.

An optimal temperature of
45°C was found for one nickel

plating system.[6]

pH

Varies; optimization is

required.

A pH of 3.5 was found to be
optimal in a specific nickel

plating study.[6]

Film Thickness

Stress tends to decrease as

the film thickness increases.[9]

The relaxation effect is more
pronounced in the initial stages

of deposition.[9]

Table 2: Common Additives for Stress Reduction in Nickel-Based Coatings
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Additive Mechanism of Action Resulting Stress

Reduces grain boundary )
] ] ] ] Reduces tensile stress; can
Saccharin energy via sulfur incorporation.

[4]119]

shift to compressive.[4][8]

Promotes carbide formation, o )
) _ ) Significantly reduces tensile
2-Butyne-1,4-diol preventing shrinkage from
stress.[10]
hydrogen escape.[10]

) Believed to work similarly to ]
p-toluenesulfonamide ) Reduces tensile stress.[4]
saccharin.[4][8]

1,3,6 Naphthalene trisulphonic ) ]
" Acts as a grain refiner.[1] Reduces crack occurrence.[1]
aci

Table 3: Representative Internal Stress Values for Nanocrystalline Ni-W Films

Internal Stress Range

Film Condition Grain Size Range .
(Tensile)

As-Deposited 4 —-63nm 300 — 1300 MPa

Annealed (200°C for 9h) 4 - 63 nm 600 — 2300 MPa

Data sourced from a study on
nanocrystalline Ni-W films,
highlighting that stress can
increase after certain

annealing treatments.[11]

Experimental Protocols

Protocol 1: Measurement of Internal Stress via the Substrate Curvature Method

This protocol describes a common ex-situ method for determining the average internal stress in
a thin film using Stoney's formula.

e Substrate Preparation:
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o Select a thin, flat, and reflective substrate with known mechanical properties (e.g., a silicon
wafer or a thin copper strip).

o Thoroughly clean and degrease the substrate.

e |nitial Curvature Measurement:

o Measure the initial radius of curvature (Ro) of the substrate using a non-contact method
like a laser profilometer or an interferometer.[13][14]

o Electrodeposition:

o Mask one side of the substrate to ensure deposition occurs only on the surface measured
for curvature.

o Perform the Ni-W electrodeposition under the desired experimental conditions.

o Carefully record the final thickness of the deposited film (t_f), for example, using a
calibrated thickness gauge or cross-sectional microscopy.

e Final Curvature Measurement:

o After deposition, thoroughly rinse and dry the coated substrate.

o Measure the final radius of curvature (R) of the coated substrate using the same
instrument as in Step 2.

e Stress Calculation:

o Calculate the average internal stress (o) in the film using the modified Stoney formula:[14]
o=[E s/(1-v_S)]*[t.s?/(6*t f)]* (/R - 1/Ro) Where:

E_s = Young's modulus of the substrate

v_s = Poisson's ratio of the substrate

t s = Thickness of the substrate

t f=Thickness of the film
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= Ro = Initial substrate radius of curvature

» R = Final substrate radius of curvature

o By convention, a positive o value indicates tensile stress, while a negative value indicates
compressive stress.[14]

Protocol 2: Stress Reduction using Pulse Reverse Plating
This protocol outlines the setup for employing pulse reverse plating to minimize internal stress.

o Power Supply: Utilize a programmable power supply capable of rapidly switching between
cathodic (forward) and anodic (reverse) currents.

o Waveform Programming: Define the pulse waveform with three distinct periods:[1]

o Ti (Cathodic Pulse): The period where Ni-W deposition occurs. Set the cathodic current
density (i_c).

o T2 (Zero Current/Off-time): A relaxation period where the current is zero. This allows for
the diffusion of metal ions to replenish the concentration at the cathode surface.

o Ts (Anodic Pulse): The period where a reverse (anodic) current is applied. Set the anodic
current density (i_a). The primary purpose of this step is to anodically dissolve some of the
deposited metal and, crucially, to oxidize and remove adsorbed hydrogen, thereby
reducing hydrogen-induced stress.[1]

o Optimization: The values fori_c, i_a, T1, T2, and Ts are interdependent and must be
optimized experimentally. A common starting point is to use a short, sharp anodic pulse (T3)
with a current density (i_a) that is a fraction of the cathodic current density (i_c).

o Execution: Run the electrodeposition process with the programmed pulse reverse waveform.

e Analysis: Measure the internal stress of the resulting film using Protocol 1 and compare it to
a film deposited under equivalent DC conditions.

Visualizations
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The following diagrams illustrate key workflows and relationships in managing internal stress in
Ni-W films.

High Internal Stress Detected

(Cracking, Delamination)

Step 1: Review Plating Parameters

l

Using DC?

Yes

Is Current Density Optimized?

N[l Implement Pulse Reverse Plating
Step 2: Introduce Stress-Relieving Additives
Optimize Current Density

Add Saccharin or

2-Butyne-1,4-diol to Bath

Step 3: Consider Post-Deposition Treatment

Anneal with Caution
(Test Temperature Effects)

Stress Reduced
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Caption: Troubleshooting workflow for addressing high internal stress.
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Caption: Key factors influencing internal stress and common solutions.
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Caption: Experimental workflow for the substrate curvature stress measurement method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

researchgate.net [researchgate.net]
specialchem.com [specialchem.com]
researchgate.net [researchgate.net]

1.
2.
3.

e 4. researchgate.net [researchgate.net]
5. researchgate.net [researchgate.net]
6.

Optimization of the Preparation Parameters of High-Strength Nickel Layers by
Electrodeposition on Mild Steel Substrates - PMC [pmc.ncbi.nim.nih.gov]

e 7. publications.polymtl.ca [publications.polymtl.ca]
» 8. electrochemsci.org [electrochemsci.org]

e 9. researchgate.net [researchgate.net]

e 10. tandfonline.com [tandfonline.com]

e 11. Residual stress in electrodeposited nanocrystalline nickel-tungsten coatings | Journal of
Materials Research | Cambridge Core [cambridge.org]

e 12. mdpi.com [mdpi.com]
o 13. toray-research.co.jp [toray-research.co.jp]
e 14. mdpi.com [mdpi.com]

« To cite this document: BenchChem. [Technical Support Center: Reducing Internal Stress in
Electrodeposited Ni-W Films]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12642603#reducing-internal-stress-in-
electrodeposited-ni-w-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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